CpV(CO)₃ Intermediate Reactivity vs. Analogs
The photogenerated 16-electron intermediate CpV(CO)₃ exhibits dramatically higher reactivity than its heavier Group 5 analogs. Time-resolved infrared (TRIR) kinetic measurements demonstrate that CpV(CO)₃ is approximately 100 times more reactive than CpNb(CO)₃ and CpTa(CO)₃, and nearly 1000 times more reactive than the isoelectronic CpMn(CO)₂ fragment under identical conditions [1]. Furthermore, the permethylated derivative Cp*V(CO)₃ is even more reactive than CpV(CO)₃, confirming the electronic origin of this enhancement [1]. This reactivity scale is critical for applications requiring rapid trapping of the unsaturated intermediate, such as Si–H bond activation and dihydrogen coordination.
| Evidence Dimension | Relative reactivity of photogenerated 16-electron tricarbonyl intermediates toward ligand trapping |
|---|---|
| Target Compound Data | CpV(CO)₃: relative reactivity = 100 (reference baseline for Group 5) |
| Comparator Or Baseline | CpNb(CO)₃: ~1 (ca. 100× less reactive); CpTa(CO)₃: ~1 (ca. 100× less reactive); CpMn(CO)₂: ~0.1 (ca. 1000× less reactive) |
| Quantified Difference | ~100-fold higher reactivity vs. Nb/Ta analogs; ~1000-fold higher vs. CpMn(CO)₂ |
| Conditions | TRIR spectroscopy in n-heptane at room temperature following UV photolysis; dissociative CO loss mechanism |
Why This Matters
Users requiring rapid and efficient trapping of photogenerated coordinatively unsaturated intermediates for small-molecule activation (H₂, N₂, silanes) should select CpV(CO)₄ over its Nb, Ta, or Mn analogs to achieve kinetically competent reactivity.
- [1] George, M. W., Haward, M. T., Hamley, P. A., Hughes, C., Johnson, F. P. A., Poliakoff, M., & Popov, V. K. (1993). Infrared Spectroscopic Study of the Photochemical Substitution and Oxidative Addition Reactions of (η⁵-C₅R₅)M(CO)₄ Compounds of the Group 5 Metals. Journal of the American Chemical Society, 115(6), 2286–2299. View Source
